Cas no 2138304-41-1 (1H-1,2,4-Triazole-1-propanoic acid, α-bromo-)

1H-1,2,4-Triazole-1-propanoic acid, α-bromo-, is a brominated derivative of 1H-1,2,4-triazole-1-propanoic acid, characterized by the presence of a reactive α-bromo substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and functionalized triazole derivatives. The α-bromo group enhances its reactivity, enabling efficient nucleophilic substitution or coupling reactions. Its triazole core contributes to stability and potential biological activity, making it useful in pharmaceutical and agrochemical research. The compound is typically handled under controlled conditions due to its reactivity. Its well-defined structure and functional group compatibility make it a valuable building block for specialized chemical applications.
1H-1,2,4-Triazole-1-propanoic acid, α-bromo- structure
2138304-41-1 structure
Product name:1H-1,2,4-Triazole-1-propanoic acid, α-bromo-
CAS No:2138304-41-1
MF:C5H6BrN3O2
MW:220.024039745331
CID:5289292
PubChem ID:165755871

1H-1,2,4-Triazole-1-propanoic acid, α-bromo- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole-1-propanoic acid, α-bromo-
    • 2138304-41-1
    • 2-bromo-3-(1H-1,2,4-triazol-1-yl)propanoic acid
    • EN300-681432
    • Inchi: 1S/C5H6BrN3O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1H2,(H,10,11)
    • InChI Key: FUJWHJAYKQGQTE-UHFFFAOYSA-N
    • SMILES: N1(CC(Br)C(O)=O)C=NC=N1

Computed Properties

  • Exact Mass: 218.96434g/mol
  • Monoisotopic Mass: 218.96434g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 68Ų

Experimental Properties

  • Density: 1.96±0.1 g/cm3(Predicted)
  • Boiling Point: 388.5±52.0 °C(Predicted)
  • pka: 2.28±0.10(Predicted)

1H-1,2,4-Triazole-1-propanoic acid, α-bromo- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-681432-0.5g
2-bromo-3-(1H-1,2,4-triazol-1-yl)propanoic acid
2138304-41-1 95.0%
0.5g
$1302.0 2025-03-12
Enamine
EN300-681432-5.0g
2-bromo-3-(1H-1,2,4-triazol-1-yl)propanoic acid
2138304-41-1 95.0%
5.0g
$3935.0 2025-03-12
Enamine
EN300-681432-10.0g
2-bromo-3-(1H-1,2,4-triazol-1-yl)propanoic acid
2138304-41-1 95.0%
10.0g
$5837.0 2025-03-12
Enamine
EN300-681432-2.5g
2-bromo-3-(1H-1,2,4-triazol-1-yl)propanoic acid
2138304-41-1 95.0%
2.5g
$2660.0 2025-03-12
Enamine
EN300-681432-0.25g
2-bromo-3-(1H-1,2,4-triazol-1-yl)propanoic acid
2138304-41-1 95.0%
0.25g
$1249.0 2025-03-12
Enamine
EN300-681432-0.1g
2-bromo-3-(1H-1,2,4-triazol-1-yl)propanoic acid
2138304-41-1 95.0%
0.1g
$1195.0 2025-03-12
Enamine
EN300-681432-1.0g
2-bromo-3-(1H-1,2,4-triazol-1-yl)propanoic acid
2138304-41-1 95.0%
1.0g
$1357.0 2025-03-12
Enamine
EN300-681432-0.05g
2-bromo-3-(1H-1,2,4-triazol-1-yl)propanoic acid
2138304-41-1 95.0%
0.05g
$1140.0 2025-03-12

Additional information on 1H-1,2,4-Triazole-1-propanoic acid, α-bromo-

Comprehensive Analysis of 1H-1,2,4-Triazole-1-propanoic acid, α-bromo- (CAS No. 2138304-41-1)

1H-1,2,4-Triazole-1-propanoic acid, α-bromo- (CAS No. 2138304-41-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the triazole family, known for its versatile applications in drug discovery and material science. The presence of a bromo substituent at the α-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in developing novel antifungal agents and enzyme inhibitors, aligning with the growing demand for targeted therapeutics.

The unique structural features of 1H-1,2,4-Triazole-1-propanoic acid, α-bromo- contribute to its ability to form stable complexes with biological targets. Recent studies highlight its role in modulating protein-protein interactions, a hot topic in precision medicine. With the rise of AI-driven drug design, this compound has been flagged in computational screenings for its potential to address drug-resistant infections. Its CAS No. 2138304-41-1 is frequently searched in academic databases, reflecting its relevance in cutting-edge research.

From a synthetic perspective, α-bromo-1H-1,2,4-triazole-1-propanoic acid serves as a key building block for heterocyclic chemistry. Its compatibility with cross-coupling reactions and click chemistry protocols makes it a favorite among chemists working on bioconjugation and small-molecule probes. The compound’s stability under physiological conditions has also sparked interest in prodrug development, particularly for improving bioavailability of therapeutic agents.

Environmental and sustainability considerations are shaping modern chemical research, and 1H-1,2,4-Triazole-1-propanoic acid, α-bromo- is no exception. Innovations in green chemistry have led to optimized synthetic routes that minimize waste and energy consumption. This aligns with industry trends toward ESG compliance and circular economy principles. Analytical techniques like HPLC-MS and NMR spectroscopy are routinely employed to characterize this compound, ensuring high purity for research applications.

Market analysts note increasing patent filings involving CAS No. 2138304-41-1, particularly in biopharmaceutical and crop protection sectors. Its potential as a bioisostere for carboxylic acid groups has opened doors for intellectual property development. Frequently asked questions in scientific forums revolve around its storage conditions, solubility profiles, and scalability in industrial processes—topics critical for technology transfer.

In conclusion, 1H-1,2,4-Triazole-1-propanoic acid, α-bromo- represents a nexus of innovation across multiple disciplines. Its CAS No. 2138304-41-1 serves as a gateway to advanced research in medicinal chemistry and materials science. As the scientific community prioritizes structure-activity relationships and sustainable synthesis, this compound will likely remain at the forefront of molecular discovery for years to come.

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